N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-sulfamoylbenzamide
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Overview
Description
N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-sulfamoylbenzamide is a compound that has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound is part of the imidazo[2,1-b][1,3]thiazole family, known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties .
Mechanism of Action
Target of Action
It’s known that imidazothiazole derivatives have a wide range of biological properties and can interact with various targets . For instance, some imidazothiazole derivatives have shown antitumor activities .
Mode of Action
For example, some imidazothiazole derivatives can inhibit the growth of cancer cells . The mechanistic pathway leading to carbonylated imidazo[2,1-b]thiazole occurs through an ordered sequence of steps, involving amine-induced N-deprotection, oxidative aminocarbonylation of the triple bond (with Csp H activation and formation of a 2-ynamide intermediate), dearomative cyclization (by intramolecular conjugate addition of thioazolic nitrogen to the 2-ynamide moiety) and aromatization by proton-shift isomerization .
Biochemical Pathways
For instance, some imidazothiazole derivatives have shown antitumor activities, suggesting they may affect pathways related to cell proliferation and apoptosis .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound can greatly impact its bioavailability and efficacy .
Result of Action
For instance, some imidazothiazole derivatives have shown antitumor activities, suggesting they may inhibit the growth of cancer cells .
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and its overall effectiveness . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-sulfamoylbenzamide typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. This method is favored due to its straightforward approach and high yield . The reaction conditions often include the use of copper catalysts and microwave irradiation to enhance the reaction rate and efficiency .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of green chemistry principles, such as microwave-assisted synthesis, is also being explored to reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-sulfamoylbenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace a leaving group in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-sulfamoylbenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its antiviral and antimicrobial properties, making it a candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
Levamisole: Another imidazo[2,1-b][1,3]thiazole derivative known for its immunomodulatory and anticancer properties.
Imidazo[2,1-b][1,3]thiazole derivatives: A broad class of compounds with diverse biological activities, including antifungal, antitubercular, and antiviral properties.
Uniqueness
N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-sulfamoylbenzamide stands out due to its specific structural features, which confer unique biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for various therapeutic applications .
Properties
IUPAC Name |
N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-sulfamoylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3S2/c19-27(24,25)15-7-3-13(4-8-15)17(23)20-14-5-1-12(2-6-14)16-11-22-9-10-26-18(22)21-16/h1-11H,(H,20,23)(H2,19,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOVQINVEXRLQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=CSC3=N2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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